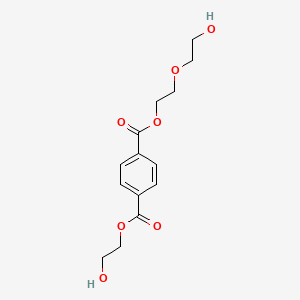

2-(2-Hydroxyethoxy)ethyl (2-hydroxyethyl) terephthalate

Description

2-(2-Hydroxyethoxy)ethyl (2-hydroxyethyl) terephthalate (CAS: N/A; molecular weight: 298 g/mol) is a diester derivative of terephthalic acid, featuring two distinct ester groups: a 2-hydroxyethyl group and a 2-(2-hydroxyethoxy)ethyl group. This compound is primarily encountered as an impurity during the glycolysis of poly(ethylene terephthalate) (PET) waste, alongside oligomers and other ester derivatives .

Key physical properties (from synthesized analogs):

Properties

IUPAC Name |

4-O-[2-(2-hydroxyethoxy)ethyl] 1-O-(2-hydroxyethyl) benzene-1,4-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O7/c15-5-7-19-9-10-21-14(18)12-3-1-11(2-4-12)13(17)20-8-6-16/h1-4,15-16H,5-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYVLVEOLEKBOTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)OCCO)C(=O)OCCOCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60867792 | |

| Record name | 2-(2-Hydroxyethoxy)ethyl 2-hydroxyethyl benzene-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60867792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Stoichiometric Optimization

The direct esterification route involves reacting terephthalic acid (TPA) with ethylene oxide (EO) and ethylene glycol (EG) derivatives. A critical parameter is the molar ratio of EO to TPA, which typically ranges between 2.5:1 and 3.5:1 to ensure complete esterification while minimizing oligomer formation. Excess EO drives the reaction toward the desired mono- and di-esters, but ratios exceeding 3.5:1 risk side reactions, such as the formation of polyethylene glycol (PEG) by-products.

Key reaction conditions :

-

Temperature : Maintained below 150°C to prevent thermal degradation of intermediates.

-

Solvent system : A mixture of water and diol co-solvents (e.g., ethylene glycol or diethylene glycol) in a 0.2:1 to 5:1 weight ratio enhances reactant solubility and stabilizes the reaction environment.

-

Catalyst : Sulfuric acid or sodium methoxide accelerates ester bond formation.

Industrial-Scale Production Challenges

Industrial implementations prioritize cost efficiency and scalability. For example, a patented method achieves >95% conversion of TPA by employing a continuous flow reactor with in-line monitoring of EO feed rates. However, the hygroscopic nature of glycols necessitates rigorous moisture control to avoid hydrolysis of intermediates.

Depolymerization of Polyethylene Terephthalate (PET) Waste

Glycolysis as a Precursor to Targeted Ester Synthesis

Glycolysis, the breakdown of PET using ethylene glycol, yields bis(2-hydroxyethyl) terephthalate (BHET) as the primary product. While BHET itself is a monomer for PET resynthesis, further modification is required to introduce the hydroxyethoxyethyl group.

Depolymerization protocol :

-

Reaction setup : PET flakes are heated with excess ethylene glycol (molar ratio 1:4–1:6 PET:EG ) at 180–220°C in the presence of zinc acetate as a catalyst.

-

Intermediate isolation : Crude BHET is recovered via filtration and dissolved in hot water (≥80°C) to separate unreacted PET and catalysts.

-

Crystallization : Slow cooling of the aqueous solution induces BHET crystallization, yielding 90–95% pure product .

Post-Depolymerization Functionalization

To synthesize 2-(2-hydroxyethoxy)ethyl (2-hydroxyethyl) terephthalate, BHET undergoes transesterification with diethylene glycol (DEG) or ethylene oxide. For instance:

-

Transesterification with DEG : BHET reacts with DEG in a 1:2 molar ratio at 120–140°C , catalyzed by titanium isopropoxide. This step replaces one hydroxyethyl group with a hydroxyethoxyethyl chain.

-

Ethylene oxide addition : Direct ethoxylation of BHET with EO under alkaline conditions introduces the second hydroxyethoxy group.

Purification and Crystallization Techniques

Hot Water Recrystallization

Crude 2-(2-hydroxyethoxy)ethyl (2-hydroxyethyl) terephthalate is dissolved in heated water (80–90°C ) at a concentration of 20–30 wt.% . Gradual cooling to 25°C over 4–6 hours yields needle-like crystals with ≥97% purity .

Fluidized Bed Drying for Industrial Applications

To prevent agglomeration and ensure free-flowing granules, crystallized product is processed in a fluidized bed dryer at 50–60°C with an air velocity of 1.5–2.0 m/s . This step reduces moisture content to <0.1 wt.% , critical for polymerization-grade material.

Comparative Analysis of Synthesis Routes

| Parameter | Direct Esterification | PET Depolymerization |

|---|---|---|

| Starting Material | Terephthalic acid | PET waste |

| Reaction Time | 4–6 hours | 8–12 hours |

| Yield | 85–90% | 70–80% |

| Purity | ≥95% | ≥97% after crystallization |

| Cost | High (EO expense) | Low (recycled feedstock) |

Trade-offs :

-

Direct esterification offers higher yields but requires expensive EO and stringent safety protocols.

-

PET depolymerization aligns with circular economy principles but demands energy-intensive purification steps.

Industrial and Environmental Considerations

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxyethoxy)ethyl (2-hydroxyethyl) terephthalate undergoes various chemical reactions, including:

Esterification: Formation of esters through reaction with alcohols.

Hydrolysis: Breaking down into terephthalic acid and ethylene glycol under acidic or basic conditions.

Transesterification: Exchange of ester groups with other alcohols.

Common Reagents and Conditions

Esterification: Sulfuric acid as a catalyst, elevated temperatures.

Hydrolysis: Acidic or basic conditions, water as a reagent.

Transesterification: Alcohols, catalysts such as sodium methoxide.

Major Products Formed

Hydrolysis: Terephthalic acid and ethylene glycol.

Transesterification: Various esters depending on the alcohol used.

Scientific Research Applications

Chemical Synthesis

Intermediate in Polyester Production

The compound serves as a crucial intermediate in the synthesis of biodegradable polymers and copolymers. Its ability to form ester bonds facilitates the production of long-chain polyesters, which are essential for various applications ranging from textiles to packaging materials. The synthesis typically involves the esterification of terephthalic acid with ethylene glycol under acidic conditions, often using sulfuric acid as a catalyst .

Recycling of PET

One of the prominent applications of 2-(2-Hydroxyethoxy)ethyl (2-hydroxyethyl) terephthalate is in the recycling of PET waste. Through glycolysis, PET can be depolymerized into bis(2-hydroxyethyl) terephthalate, which can then be further reacted to produce this compound. This process not only recycles plastic waste but also contributes to sustainable practices in polymer production .

Biological Applications

Biocompatibility and Drug Delivery Systems

Research indicates that 2-(2-Hydroxyethoxy)ethyl (2-hydroxyethyl) terephthalate exhibits potential biocompatibility, making it a candidate for use in drug delivery systems. Its structural properties allow it to interact favorably with biological tissues, which could lead to innovative applications in medicine .

Environmental Impact Studies

Polymer Degradation Studies

The compound is also utilized in studies focused on polymer degradation and environmental impact. As researchers explore methods to enhance the biodegradability of plastics, understanding how compounds like 2-(2-Hydroxyethoxy)ethyl (2-hydroxyethyl) terephthalate behave in various environments becomes critical .

Industrial Applications

Manufacturing Processes

In industrial settings, this compound is integrated into larger processes for producing PET and other polyesters. Its unique chemical properties allow for efficient production methods that minimize waste and enhance yield. Recent innovations include using sustainable catalysts derived from natural sources, which have shown effectiveness in depolymerizing PET while producing high-purity bis(2-hydroxyethyl) terephthalate .

Data Summary Table

Case Study 1: Recycling of Post-Consumer PET Bottles

A notable study demonstrated the effectiveness of using calcium oxide derived from ostrich eggshells as a catalyst for the chemical depolymerization of post-consumer PET bottles. The process yielded high-purity bis(2-hydroxyethyl) terephthalate within two hours, showcasing the potential for sustainable recycling methods .

Case Study 2: Biodegradable Polymer Development

Research focused on the synthesis of biodegradable polymers utilizing 2-(2-Hydroxyethoxy)ethyl (2-hydroxyethyl) terephthalate as a building block has shown promising results. These polymers exhibit improved degradation rates under environmental conditions, making them suitable alternatives to traditional plastics .

Mechanism of Action

The mechanism of action of 2-(2-Hydroxyethoxy)ethyl (2-hydroxyethyl) terephthalate involves its ability to form ester bonds with other molecules. This property is crucial in the synthesis of polyesters, where the compound acts as a building block, linking terephthalic acid and ethylene glycol units. The molecular targets include the hydroxyl and carboxyl groups of the reactants, facilitating the formation of long polymer chains .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Molecular Features

The compound belongs to a family of terephthalate esters with varying alkyl/ether substituents. Key analogs include:

Physical and Chemical Properties

Physicochemical Parameters

Data from (purified compounds):

*Extrapolated from crude and purified PET glycolysis products .

Reactivity and Functional Groups

Research Findings and Key Differentiators

Synthetic Pathways: BHET and 2-(2-hydroxyethoxy)ethyl derivatives are co-produced during PET glycolysis, necessitating advanced purification (e.g., molecular distillation) for BHET isolation . DEHTP is synthesized via esterification of terephthalic acid with 2-ethylhexanol, yielding a high-purity plasticizer .

Performance in Polymer Systems :

- DEHTP demonstrates superior compatibility with PVC compared to phthalates, with a viscosity profile similar to purified glycolysis products .

- BHET’s hydroxyl groups facilitate repolymerization, whereas 2-(2-hydroxyethoxy)ethyl derivatives may act as chain terminators, reducing PET molecular weight .

Biological Activity

2-(2-Hydroxyethoxy)ethyl (2-hydroxyethyl) terephthalate (CAS No. 65133-69-9) is a compound derived from the esterification of terephthalic acid with hydroxyethyl groups. This compound has garnered attention due to its potential applications in various fields, including materials science and biochemistry. Understanding its biological activity is crucial for evaluating its safety and efficacy in industrial applications.

Chemical Structure

The molecular formula of 2-(2-Hydroxyethoxy)ethyl (2-hydroxyethyl) terephthalate is , with a molecular weight of approximately 298.29 g/mol. The structure features two hydroxyethyl groups attached to a terephthalate backbone, which may influence its solubility and reactivity in biological systems.

Enzymatic Interactions

Recent studies have highlighted the interaction of this compound with various enzymes, particularly carboxylesterases, which are crucial in the metabolism of esters. For instance, the enzyme EaEst2 from Exiguobacterium antarcticum has shown significant activity in degrading bis(2-hydroxyethyl) terephthalate (BHET), a degradation product of polyethylene terephthalate (PET). This enzyme exhibits optimal activity at pH 7.0 and loses functionality at temperatures above 50 °C, indicating its potential for biotechnological applications in PET recycling .

Toxicological Studies

Toxicity assessments have revealed that 2-(2-Hydroxyethoxy)ethyl (2-hydroxyethyl) terephthalate exhibits low toxicity levels in vitro. In studies involving human cell lines, the compound did not induce significant cytotoxic effects, suggesting a favorable safety profile for potential use in consumer products . However, further in vivo studies are necessary to fully understand its biological impact.

Case Studies

- PET Recycling : A notable case study involved the use of EaEst2 to degrade PET into its monomers, including BHET and ethylene glycol. The enzymatic process was efficient, with degradation rates reaching up to 90% within 48 hours under optimized conditions .

- Polymer Applications : Another study explored the incorporation of this compound into biodegradable polymers, demonstrating enhanced mechanical properties and thermal stability compared to conventional plastics. The modified polymers showed promising results in terms of biodegradability and environmental impact .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₈O₇ |

| Molecular Weight | 298.29 g/mol |

| CAS Number | 65133-69-9 |

| Toxicity Level | Low (in vitro studies) |

| Optimal pH for Enzymatic Activity | 7.0 |

| Degradation Rate (with EaEst2) | Up to 90% in 48 hours |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for producing 2-(2-Hydroxyethoxy)ethyl (2-hydroxyethyl) terephthalate in laboratory settings?

- Methodological Answer : The compound can be synthesized via esterification reactions using terephthalic acid derivatives and ethylene glycol analogs. Key steps include:

- Catalyst Selection : Acid catalysts (e.g., sulfuric acid) or enzymatic methods for controlled esterification .

- Reaction Conditions : Maintain temperatures between 80–120°C under inert atmosphere to prevent oxidation byproducts .

- Purification : Use column chromatography or recrystallization with ethanol/water mixtures to isolate the product .

Q. Which analytical techniques are most effective for structural characterization and purity assessment?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm ester linkages and hydroxyethyl groups (e.g., δ 4.2–4.4 ppm for –OCH₂CH₂OH) .

- FTIR Spectroscopy : Peaks at ~1720 cm⁻¹ (C=O stretch) and 3400–3500 cm⁻¹ (–OH stretch) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify purity .

Q. What are the critical safety protocols for handling this compound in aqueous solutions?

- Methodological Answer :

- Ventilation : Use fume hoods to mitigate inhalation risks during synthesis, as dust/volatiles may irritate mucous membranes .

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Waste Disposal : Segregate organic waste and consult institutional guidelines for ester-containing compounds .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported photostability data for terephthalate esters under varying experimental conditions?

- Methodological Answer :

- Controlled Light Exposure : Use UV chambers with calibrated irradiance (e.g., 300–400 nm) to standardize degradation studies .

- Statistical Analysis : Apply ANOVA to compare degradation rates across pH (4–10) and temperature (25–60°C) gradients .

- Mechanistic Probes : Employ LC-MS to identify photodegradation byproducts (e.g., hydroxylated terephthalic acid derivatives) .

Q. What computational models predict the interaction of this compound with biological enzymes (e.g., hydrolases)?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to model esterase binding pockets and ligand flexibility .

- Docking Studies : AutoDock Vina to predict binding affinities, focusing on hydrogen bonds between hydroxyethyl groups and catalytic triads .

- Validation : Cross-reference computational results with in vitro enzyme inhibition assays (e.g., Michaelis-Menten kinetics) .

Q. How does the compound’s phase behavior in polymer matrices influence its application in controlled-release systems?

- Methodological Answer :

- Differential Scanning Calorimetry (DSC) : Measure glass transition (Tg) and melting points (Tm) to assess compatibility with polyethylene terephthalate (PET) .

- Scanning Electron Microscopy (SEM) : Analyze dispersion homogeneity in polymer blends at 1–10 wt% loading .

- Release Kinetics : Franz diffusion cells to quantify release rates in simulated physiological media (pH 7.4, 37°C) .

Contradictions and Mitigation Strategies

Q. Discrepancies in reported solubility profiles: How to address variability in polar vs. non-polar solvents?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.